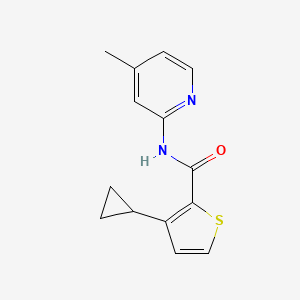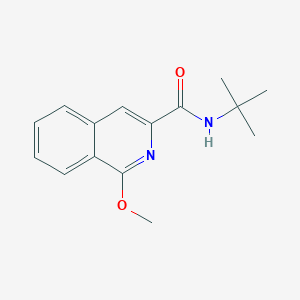
N-tert-butyl-1-methoxyisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-methoxyisoquinoline-3-carboxamide, also known as CTPI-2, is a chemical compound that has shown potential in scientific research for its ability to modulate the activity of certain ion channels.
Mechanism of Action
N-tert-butyl-1-methoxyisoquinoline-3-carboxamide works by binding to the outer mouth of the Kv1.3 channel and blocking the flow of potassium ions through the channel. This results in the inhibition of T cell activation and proliferation, which is beneficial in autoimmune diseases where T cell overactivation is a major contributor to disease progression.
Biochemical and Physiological Effects:
N-tert-butyl-1-methoxyisoquinoline-3-carboxamide has been shown to have a selective effect on Kv1.3 channels, with little to no effect on other ion channels. This selectivity is important in avoiding unwanted side effects that can occur with non-selective ion channel modulators. Additionally, N-tert-butyl-1-methoxyisoquinoline-3-carboxamide has been shown to have a long half-life, which is beneficial for its use as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-tert-butyl-1-methoxyisoquinoline-3-carboxamide in lab experiments is its selectivity for Kv1.3 channels, which allows for specific modulation of T cell activity. However, one limitation is that N-tert-butyl-1-methoxyisoquinoline-3-carboxamide is a relatively new compound and further studies are needed to fully understand its potential as a therapeutic agent.
Future Directions
For research on N-tert-butyl-1-methoxyisoquinoline-3-carboxamide include exploring its potential as a therapeutic agent for other autoimmune diseases, as well as investigating its effects on other ion channels. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-tert-butyl-1-methoxyisoquinoline-3-carboxamide in vivo.
Synthesis Methods
The synthesis of N-tert-butyl-1-methoxyisoquinoline-3-carboxamide involves the reaction of 1-methoxyisoquinoline-3-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-tert-butyl-1-methoxyisoquinoline-3-carboxamide.
Scientific Research Applications
N-tert-butyl-1-methoxyisoquinoline-3-carboxamide has been primarily studied for its ability to modulate the activity of certain ion channels, specifically the voltage-gated potassium channel Kv1.3. This channel is expressed in T lymphocytes and is involved in T cell activation and proliferation. N-tert-butyl-1-methoxyisoquinoline-3-carboxamide has shown potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as it inhibits T cell activation and proliferation.
properties
IUPAC Name |
N-tert-butyl-1-methoxyisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)17-13(18)12-9-10-7-5-6-8-11(10)14(16-12)19-4/h5-9H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCDJUVSYGSWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)
![N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531829.png)
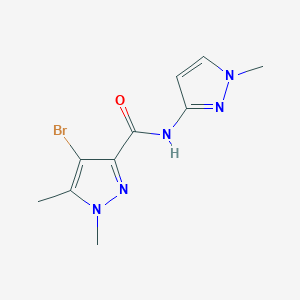
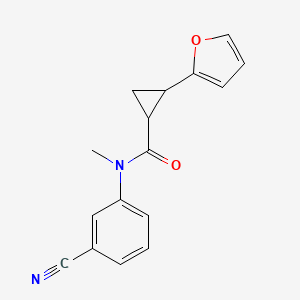

![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531855.png)
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
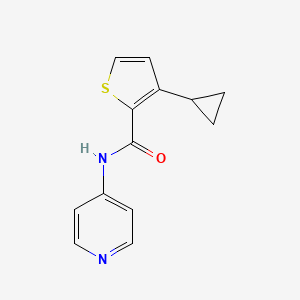
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)
![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)
